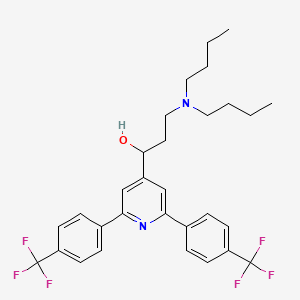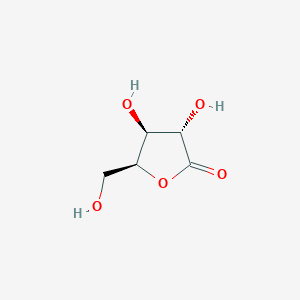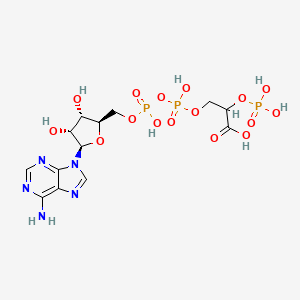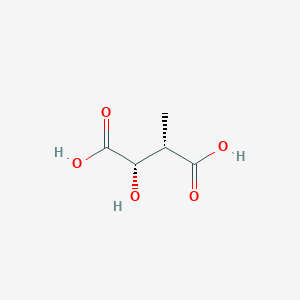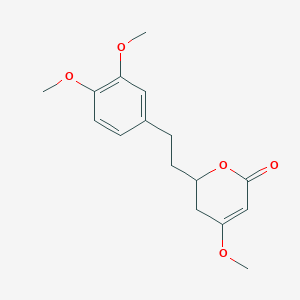
11,12-Dimethoxydihydrokawain
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11, 12-Dimethoxydihydrokawain, also known as 7, 8-dihydro-11, 12-dimethoxykawain, belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 11, 12-Dimethoxydihydrokawain exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 11, 12-dimethoxydihydrokawain is primarily located in the membrane (predicted from logP). Outside of the human body, 11, 12-dimethoxydihydrokawain can be found in beverages. This makes 11, 12-dimethoxydihydrokawain a potential biomarker for the consumption of this food product.
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one is an aromatic ether and a member of 2-pyranones.
Applications De Recherche Scientifique
Enantioselective Synthesis
The enantioselective synthesis of compounds related to 11,12-Dimethoxydihydrokawain has been a subject of study. For instance, the synthesis of trans-7,8-dimethoxy-11,12-dehydrocalamenene, which is an intermediate for marine serrulatane and amphilectane diterpenes, was achieved starting from a styrene. This synthesis involved asymmetric Rh-catalyzed hydroboration using a novel chiral P,P-bidentate ligand, leading to an organoboron intermediate and then forming the 1,4-trans-disubstituted tetralin skeleton through a Friedel-Crafts-type cationic cyclization (Werle et al., 2007).
Chemical Rearrangement Studies
Chemical rearrangement studies involving methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, derived from the natural product carnosol, demonstrate interesting rearrangement under specific conditions to form compounds like 11,12-dimethoxy-20(10→7)abeo-abieta-5(10),8,11,13-tetraen-20-oic acid (Gutiérrez Luis et al., 1996).
Synthetic Dimerizer Applications
The development of synthetic dimerizers for regulating protein-protein interactions in biological research and gene and cell therapies is another application area. Compounds like AP1510 have been studied for their efficacy in regulating protein dimerization events inside engineered cells, including the induction of apoptosis and regulation of transcription (Amara et al., 1997).
NMR Spectroscopy
The complete assignment of the 1H and 13C NMR spectra of compounds related to 11,12-Dimethoxydihydrokawain, such as 11,12-dimethoxy[1]benzothieno[3,2-a]-4,7-phenanthroline, has been achieved using two-dimensional NMR techniques. This aids in understanding the structure and properties of these compounds (Musmar & Castle, 1991).
Investigation of Toxicity and Gene Regulation
The mechanisms of toxicity and gene regulation by compounds like 14-deoxy-11,12-didehydroandrographolide in T-47D breast carcinoma cells have been studied. This research focuses on how these compounds exert cytotoxic effects and regulate genes related to cell cycle arrest and growth suppression (Tan et al., 2012).
Propriétés
Numéro CAS |
38146-60-0 |
|---|---|
Nom du produit |
11,12-Dimethoxydihydrokawain |
Formule moléculaire |
C16H20O5 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3 |
Clé InChI |
HEURTYMJWQPWNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
melting_point |
124-125°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





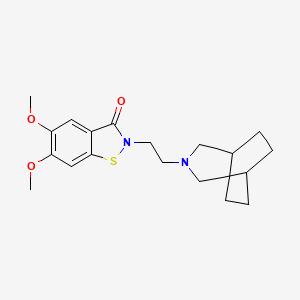
![(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1203565.png)
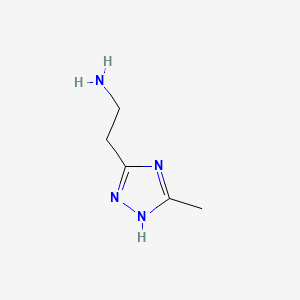
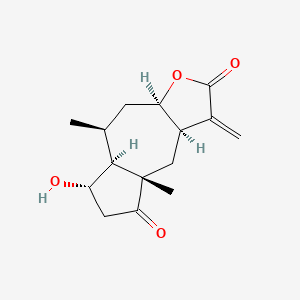
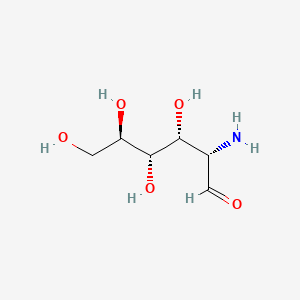

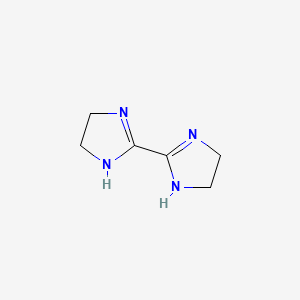
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
